molecular formula C16H26ClNO B14373371 N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine CAS No. 90166-93-1

N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine

Cat. No.: B14373371
CAS No.: 90166-93-1
M. Wt: 283.83 g/mol
InChI Key: WWBYCNBNVSOYON-UHFFFAOYSA-N
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Description

N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzyl group, a chloropropyl group, and a butylamine chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine typically involves the reaction of benzylamine with 2-chloro-1-propanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloro-1-propanol is replaced by the benzylamine group. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-propen-1-amine hydrochloride
  • N-Benzhydryl-N-(2-chloroethyl)-2-methyl-2-propen-1-amine hydrochloride

Uniqueness

N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine is unique due to its specific structural features, such as the combination of a benzyl group, a chloropropyl group, and a butylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

90166-93-1

Molecular Formula

C16H26ClNO

Molecular Weight

283.83 g/mol

IUPAC Name

N-benzyl-N-[2-(1-chloropropan-2-yloxy)ethyl]butan-1-amine

InChI

InChI=1S/C16H26ClNO/c1-3-4-10-18(11-12-19-15(2)13-17)14-16-8-6-5-7-9-16/h5-9,15H,3-4,10-14H2,1-2H3

InChI Key

WWBYCNBNVSOYON-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCOC(C)CCl)CC1=CC=CC=C1

Origin of Product

United States

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